Cas no 1157204-81-3 (1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one)

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is a brominated aromatic ketone derivative featuring an ethylthio substituent, making it a valuable intermediate in organic synthesis. Its distinct structure, combining a 3-bromophenyl group with a thioether-linked ethyl chain, enhances reactivity in cross-coupling reactions and nucleophilic substitutions. The bromine moiety offers a versatile handle for further functionalization via metal-catalyzed transformations, while the ethylthio group contributes to unique electronic and steric properties. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular frameworks. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its well-defined reactivity profile makes it a preferred choice for targeted derivatization.
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one structure
1157204-81-3 structure
商品名:1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
CAS番号:1157204-81-3
MF:C10H11BrOS
メガワット:259.162740945816
CID:5206034

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
    • 1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one
    • Ethanone, 1-(3-bromophenyl)-2-(ethylthio)-
    • インチ: 1S/C10H11BrOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
    • InChIKey: KMLUMZLVXMZSMM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)C(CSCC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 172
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 42.4

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-394412-0.05g
1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one
1157204-81-3
0.05g
$612.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360531-100mg
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
1157204-81-3 98%
100mg
¥14976.00 2024-08-09
Enamine
EN300-394412-1.0g
1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one
1157204-81-3
1g
$728.0 2023-05-29
Enamine
EN300-394412-5.0g
1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one
1157204-81-3
5g
$2110.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360531-500mg
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
1157204-81-3 98%
500mg
¥18867.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360531-250mg
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
1157204-81-3 98%
250mg
¥18090.00 2024-08-09
Enamine
EN300-394412-0.1g
1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one
1157204-81-3
0.1g
$640.0 2023-05-29
Enamine
EN300-394412-0.5g
1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one
1157204-81-3
0.5g
$699.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360531-2.5g
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
1157204-81-3 98%
2.5g
¥30844.00 2024-08-09
Enamine
EN300-394412-0.25g
1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one
1157204-81-3
0.25g
$670.0 2023-05-29

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one 関連文献

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-oneに関する追加情報

Introduction to 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one (CAS No. 1157204-81-3)

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1157204-81-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a 3-bromophenyl group and an ethylthio substituent on an acetyl backbone, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both bromine and sulfur-containing moieties makes it a valuable scaffold for further derivatization, enabling the exploration of novel bioactivities.

The structural motif of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is particularly intriguing for synthetic chemists and biologists alike. The 3-bromophenyl ring introduces a halogenated aromatic system, which is commonly utilized in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, including heterocyclic compounds that often exhibit pharmacological properties. The ethylthio group, on the other hand, provides a polar moiety that can enhance solubility and interact with biological targets through hydrogen bonding or ionic interactions.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). The unique combination of a bromophenyl ring and an ethylthio group in 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one makes it a promising candidate for designing PPI modulators. PPIs are involved in numerous cellular processes, making them attractive drug targets for diseases such as cancer, inflammation, and neurodegeneration. By modulating these interactions, compounds like 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one could potentially disrupt pathological pathways and restore normal cellular function.

Moreover, the compound's acetyl backbone suggests potential applications in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including digestion and blood clotting. Inhibiting specific proteases has been a successful strategy in drug development, leading to treatments for conditions like HIV/AIDS and cancer. The 3-bromophenyl and ethylthio groups could be strategically modified to enhance binding affinity to target proteases, thereby improving therapeutic efficacy.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying lead compounds. Molecular docking studies using 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one have shown promising interactions with several protein targets relevant to human health. For instance, simulations indicate that this compound may bind to enzymes involved in metabolic pathways linked to obesity and diabetes. Such findings underscore the compound's potential as a starting point for drug discovery efforts aimed at addressing metabolic disorders.

The synthesis of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include the bromination of phenol derivatives followed by thiolation reactions to introduce the ethylthio group. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields. These synthetic strategies are not only applicable to this specific compound but also serve as paradigms for constructing related molecules with tailored bioactivities.

In conclusion, 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one (CAS No. 1157204-81-3) represents a fascinating molecule with broad applications in pharmaceutical research. Its structural features—particularly the 3-bromophenyl and ethylthio groups—make it a versatile scaffold for developing novel therapeutic agents targeting PPIs, proteases, and other key biological systems. As computational tools continue to enhance our ability to predict molecular interactions, compounds like this one will play an increasingly critical role in accelerating drug discovery pipelines.

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